Cas no 2171201-91-3 ((3R)-3-methylmorpholine-4-sulfonyl chloride)

(3R)-3-methylmorpholine-4-sulfonyl chloride 化学的及び物理的性質
名前と識別子
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- (3R)-3-methylmorpholine-4-sulfonyl chloride
- EN300-1612376
- 2171201-91-3
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- インチ: 1S/C5H10ClNO3S/c1-5-4-10-3-2-7(5)11(6,8)9/h5H,2-4H2,1H3/t5-/m1/s1
- InChIKey: DCMYXTWQZNNSDO-RXMQYKEDSA-N
- ほほえんだ: ClS(N1CCOC[C@H]1C)(=O)=O
計算された属性
- せいみつぶんしりょう: 199.0069920g/mol
- どういたいしつりょう: 199.0069920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 222
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 55Ų
(3R)-3-methylmorpholine-4-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1612376-2.5g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 2.5g |
$3417.0 | 2023-05-26 | ||
Enamine | EN300-1612376-50mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 50mg |
$707.0 | 2023-09-23 | ||
Enamine | EN300-1612376-1000mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 1000mg |
$842.0 | 2023-09-23 | ||
Enamine | EN300-1612376-10000mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 10000mg |
$3622.0 | 2023-09-23 | ||
Enamine | EN300-1612376-5000mg |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1612376-1.0g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 1g |
$1742.0 | 2023-05-26 | ||
Enamine | EN300-1612376-5.0g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 5g |
$5056.0 | 2023-05-26 | ||
Enamine | EN300-1612376-0.25g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 0.25g |
$1604.0 | 2023-05-26 | ||
Enamine | EN300-1612376-0.5g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 0.5g |
$1673.0 | 2023-05-26 | ||
Enamine | EN300-1612376-0.1g |
(3R)-3-methylmorpholine-4-sulfonyl chloride |
2171201-91-3 | 0.1g |
$1533.0 | 2023-05-26 |
(3R)-3-methylmorpholine-4-sulfonyl chloride 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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8. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
(3R)-3-methylmorpholine-4-sulfonyl chlorideに関する追加情報
(3R)-3-methylmorpholine-4-sulfonyl chloride (CAS No. 2171201-91-3): An Overview of Its Structure, Synthesis, and Applications in Medicinal Chemistry
(3R)-3-methylmorpholine-4-sulfonyl chloride (CAS No. 2171201-91-3) is a chiral sulfonyl chloride compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential applications in drug development. This compound belongs to the class of morpholines, which are widely used in the synthesis of pharmaceuticals and agrochemicals. The chiral center at the 3-position of the morpholine ring imparts enantiomeric selectivity, making it a valuable intermediate in the synthesis of chiral drugs.
The molecular structure of (3R)-3-methylmorpholine-4-sulfonyl chloride consists of a morpholine ring with a methyl group attached to the 3-position and a sulfonyl chloride group at the 4-position. The presence of the sulfonyl chloride functional group makes this compound highly reactive, allowing it to participate in various chemical reactions such as nucleophilic substitution and amide formation. The chiral nature of the compound also enables it to be used in enantioselective synthesis, where one enantiomer is preferentially formed over the other.
Recent advancements in synthetic methodologies have led to the development of efficient routes for the preparation of (3R)-3-methylmorpholine-4-sulfonyl chloride. One such method involves the reaction of (3R)-3-methylmorpholine with chlorosulfonic acid, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These analytical methods provide detailed insights into the structure and purity of the compound, ensuring its suitability for use in pharmaceutical research.
In medicinal chemistry, (3R)-3-methylmorpholine-4-sulfonyl chloride has been explored as a key intermediate in the synthesis of various bioactive molecules. For instance, it has been used to synthesize selective serotonin reuptake inhibitors (SSRIs), which are widely prescribed for treating depression and anxiety disorders. The chiral nature of the compound allows for the preparation of enantiomerically pure SSRIs, which can exhibit improved pharmacological properties compared to their racemic counterparts.
Another area where (3R)-3-methylmorpholine-4-sulfonyl chloride has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways and are often implicated in various diseases such as cancer and inflammatory disorders. By incorporating this compound into kinase inhibitor scaffolds, researchers have been able to design molecules with enhanced selectivity and potency against specific kinases. This has led to the identification of several lead compounds that are currently undergoing preclinical evaluation.
The versatility of (3R)-3-methylmorpholine-4-sulfonyl chloride extends beyond its use as an intermediate in drug synthesis. It has also found applications in combinatorial chemistry, where it is used to generate libraries of compounds for high-throughput screening. This approach allows researchers to rapidly identify hit compounds with desired biological activities, accelerating the drug discovery process.
In addition to its synthetic utility, (3R)-3-methylmorpholine-4-sulfonyl chloride has been studied for its potential as a probe molecule in biological assays. Its reactivity with nucleophiles makes it useful for labeling proteins and other biomolecules, enabling researchers to study their interactions and functions at a molecular level. This application has significant implications for understanding disease mechanisms and developing targeted therapies.
The environmental impact of chemical compounds is an important consideration in their development and use. Studies on (3R)-3-methylmorpholine-4-sulfonyl chloride have shown that it can be synthesized using environmentally friendly methods, reducing its ecological footprint. Additionally, efforts are underway to develop biodegradable analogs that maintain their chemical functionality while minimizing environmental persistence.
In conclusion, (3R)-3-methylmorpholine-4-sulfonyl chloride (CAS No. 2171201-91-3) is a versatile chiral sulfonyl chloride compound with significant potential in medicinal chemistry. Its unique structural features and reactivity make it an invaluable intermediate in the synthesis of bioactive molecules, including SSRIs and kinase inhibitors. Ongoing research continues to explore new applications and improve synthetic methods, further solidifying its importance in pharmaceutical research.
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